molecular formula C23H26N2O2S B4041211 Ethyl 6-(4-tert-butylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Ethyl 6-(4-tert-butylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B4041211
M. Wt: 394.5 g/mol
InChI Key: IIXUISRJSUFRRA-UHFFFAOYSA-N
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Description

Ethyl 6-(4-tert-butylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as tert-butylphenyl, phenyl, and sulfanyl groups

Scientific Research Applications

Ethyl 6-(4-tert-butylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

This typically applies to bioactive compounds and involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the hazards it may pose upon exposure .

Future Directions

This involves predicting or suggesting future research directions or applications of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-tert-butylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base to form the dihydropyrimidine core. Subsequent steps include the introduction of the tert-butylphenyl and phenyl groups through Friedel-Crafts alkylation and acylation reactions. The sulfanyl group is introduced via thiolation reactions using appropriate thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-tert-butylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl and tert-butylphenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Comparison with Similar Compounds

Ethyl 6-(4-tert-butylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate can be compared with other dihydropyrimidine derivatives:

    Ethyl 4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate:

    Ethyl 6-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate: The presence of a methyl group instead of a tert-butyl group affects the compound’s steric and electronic properties.

    Ethyl 6-(4-tert-butylphenyl)-4-phenyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate: The oxo group replaces the sulfanyl group, leading to different reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(4-tert-butylphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-5-27-21(26)18-19(15-9-7-6-8-10-15)24-22(28)25-20(18)16-11-13-17(14-12-16)23(2,3)4/h6-14,20H,5H2,1-4H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXUISRJSUFRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-(4-tert-butylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 6-(4-tert-butylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 6-(4-tert-butylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 6-(4-tert-butylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

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